

Spectroscopic Data Validation for Novel 2-Oxazolidinone Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 2-Oxazolidinone

CAS No.: 51667-26-6

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic data for novel **2-oxazolidinone** compounds, offering valuable insights for researchers engaged in the synthesis, characterization, and development of this important class of molecules. The **2-oxazolidinone** scaffold is a cornerstone in medicinal chemistry, most notably for its role in a class of synthetic antibiotics that combat multidrug-resistant Gram-positive bacteria.[1][2] The validation of their molecular structure through spectroscopic methods is a critical step in the discovery and development of new therapeutic agents.[3]

Comparative Spectroscopic Data of Novel 2-Oxazolidinones

This section presents a comparative summary of key spectroscopic data for three distinct, recently developed **2-oxazolidinone** compounds, alongside the well-established antibiotic,

Linezolid, for reference. The selected compounds demonstrate the variations in spectroscopic signatures that arise from different substitutions on the oxazolidinone core.

Compound Name/Identifier	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)	Mass Spectrometry (m/z)
Linezolid	7.47 (dd, J=14.5, 2.3 Hz, 1H), 7.10 (dd, J=8.7, 2.3 Hz, 1H), 6.93 (t, J=9.0 Hz, 1H), 4.77 (m, 1H), 4.10 (t, J=9.1 Hz, 1H), 3.75 (m, 1H), 3.59 (s, 2H), 3.05 (t, J=4.8 Hz, 4H), 2.87 (t, J=4.8 Hz, 4H), 2.03 (s, 3H)	171.1, 154.5, 136.9, 134.0, 124.0, 119.2, 114.2, 71.8, 51.1, 49.9, 48.0, 42.1, 20.9	3281 (N-H), 1745 (C=O, oxazolidinone), 1650 (C=O, amide), 1517, 1446	[M+H] ⁺ calcd for C ₁₆ H ₂₁ FN ₃ O ₄ : 338.1516; found: 338.1518
Benzoxazinone C-ring Fused Oxazolidinone (Compound 8c)	7.95 (s, 1H), 7.61 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.39 (dd, J=14.2, 2.1 Hz, 1H), 7.15 (dd, J=8.6, 2.1 Hz, 1H), 6.98 (t, J=8.9 Hz, 1H), 4.81 (m, 1H), 4.15 (t, J=9.1 Hz, 1H), 3.80 (m, 1H), 3.65 (s, 2H)	164.2, 154.3, 145.1, 137.2, 134.5, 129.8, 128.4, 125.1, 123.9, 119.5, 114.4, 71.5, 48.1, 42.3	3310 (N-H), 1752 (C=O, oxazolidinone), 1685 (C=O, benzoxazinone), 1520	[M+H] ⁺ calcd for C ₁₈ H ₁₅ FN ₃ O ₅ : 384.0996; found: 384.0995
Oxazolidinone-Biphenyl Chalcone Hybrid (Compound 7c)	8.01-7.35 (m, 13H, Ar-H & chalcone), 5.30 (m, 1H), 4.85 (m, 1H), 4.40 (t, J=8.9 Hz, 1H),	189.5 (C=O, chalcone), 154.8 (C=O, oxazolidinone), 144.2, 142.1, 138.5, 132.8, 130.5, 129.9,	3105 (N-H), 1755 (C=O, oxazolidinone), 1658 (C=O, chalcone), 1595 (C=C)	[M+H] ⁺ calcd for C ₂₅ H ₂₂ NO ₄ : 400.1543; found: 400.1549

	4.21 (dd, J=8.9, 5.9 Hz, 1H)	129.2, 128.9, 128.6, 128.4, 122.1, 71.2, 50.1, 47.5		
Thiazolidinone-Oxazolidinone Hybrid (Compound 15)	7.80-7.20 (m, 5H, Ar-H), 6.10 (s, 1H, CH-thiazolidinone), 5.10 (m, 1H), 4.70 (m, 1H), 4.15 (t, J=8.5 Hz, 1H), 3.90 (dd, J=8.5, 6.0 Hz, 1H)	172.1 (C=O, thiazolidinone), 168.5 (C=O, oxazolidinone), 135.2, 129.8, 128.7, 127.5, 70.9, 55.4, 48.2, 35.1	1760 (C=O, oxazolidinone), 1699 (C=O, thiazolidinone), 1600	Data not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. Below are standard protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Dissolve 5-25 mg of the compound for ^1H NMR and 50-100 mg for ^{13}C NMR in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[4] Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle warming. Filter the solution if any particulate matter is present.^[4] Transfer the solution to a 5 mm NMR tube.^[5]^[6]
- Instrument Setup:** The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.^[7] Before data acquisition, the instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.^[5]
- Data Acquisition:** For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is employed, and a longer acquisition time is generally required due to the lower

natural abundance of the ^{13}C isotope.[4] The relaxation delay should be set to at least five times the T1 value of the nuclei of interest for quantitative analysis.[8]

- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

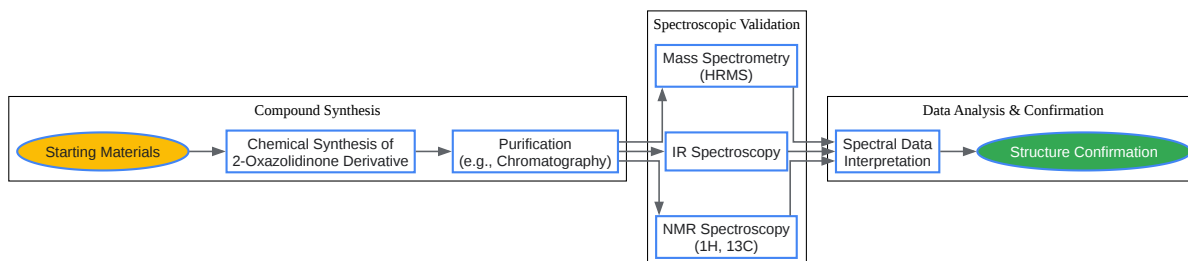
- Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[9]
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrophotometer.[9] A background spectrum of the pure KBr pellet is first recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm^{-1}). Characteristic absorption bands are assigned to specific functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Ionization: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules.[10]
- Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight or Orbitrap).
- Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound.[10]

Visualizing Experimental and Mechanistic Pathways

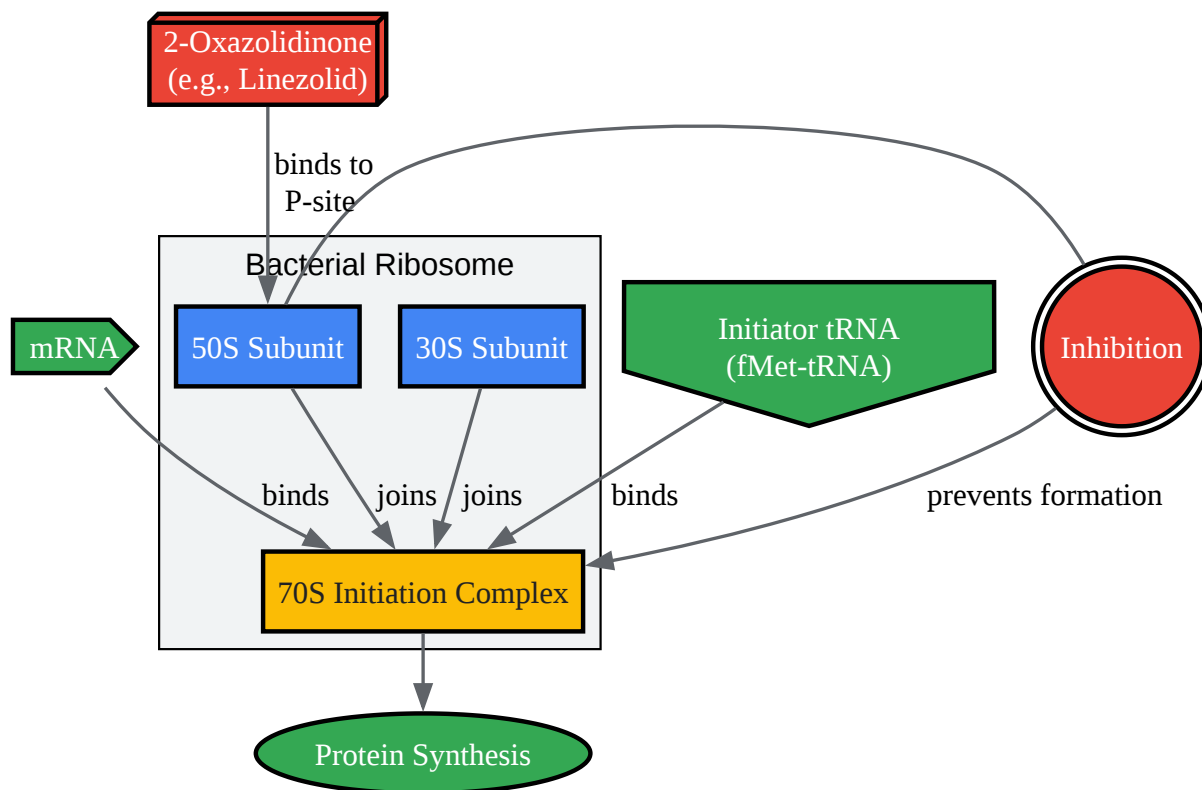
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological mechanisms.



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Caption: Workflow for the synthesis and spectroscopic validation of novel **2-oxazolidinone** compounds.

The primary mechanism of action for antibacterial **2-oxazolidinones** is the inhibition of protein synthesis in bacteria.[1][11] They achieve this by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for the translation process.[11][12]



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Caption: Mechanism of action of **2-oxazolidinone** antibiotics on the bacterial ribosome.

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